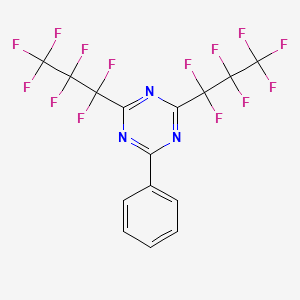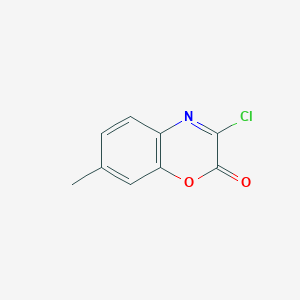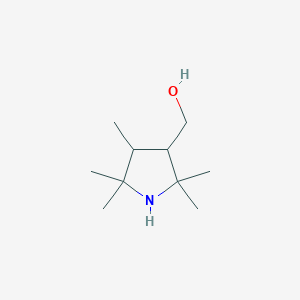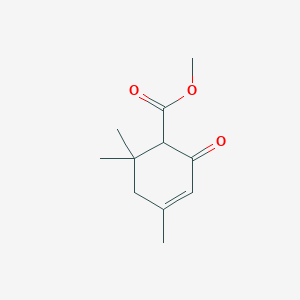![molecular formula C30H54 B14439660 4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-71-5](/img/structure/B14439660.png)
4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) is a compound that belongs to the class of bicyclic molecules. These molecules feature two joined rings, which can be either carbocyclic or heterocyclic. The bicyclo[2.2.2]octane scaffold is known for its stability and unique structural properties, making it an interesting subject for various scientific studies .
准备方法
The synthesis of 4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) involves several steps. One common method includes the alkylation of bicyclo[2.2.2]octane derivatives. The reaction conditions typically involve the use of strong bases and alkyl halides. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups using nucleophilic substitution reactions
科学研究应用
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: It is used as a structural motif in the design of new molecules with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic molecules with biological targets.
Medicine: Its stability and unique structure make it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or unique mechanical characteristics
作用机制
The mechanism of action of 4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various molecular pathways, depending on the functional groups attached to the bicyclic scaffold. The compound’s stability and rigidity allow it to fit into specific molecular sites, potentially altering the activity of enzymes or receptors .
相似化合物的比较
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter bridgehead carbon distance and higher reactivity.
Cubane: Noted for its similarity to benzene in terms of body diagonal distance but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties
These comparisons highlight the unique properties of 4,4’-Diheptyl-1,1’-bi(bicyclo[22
属性
CAS 编号 |
80060-71-5 |
|---|---|
分子式 |
C30H54 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
1-heptyl-4-(4-heptyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-27-15-21-29(22-16-27,23-17-27)30-24-18-28(19-25-30,20-26-30)14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI 键 |
HFJDGNICFQTAEU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


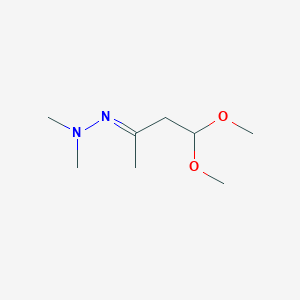
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
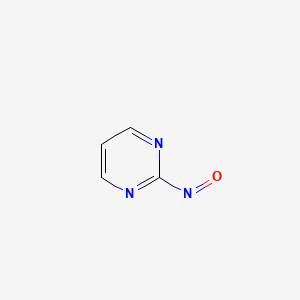
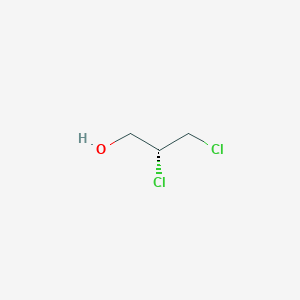
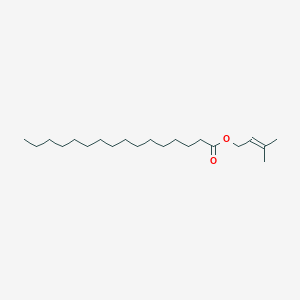

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
